molecular formula C17H11Cl2N3O2 B8043148 2-(3,5-Dichlorophenyl)-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione

2-(3,5-Dichlorophenyl)-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione

Cat. No.: B8043148
M. Wt: 360.2 g/mol
InChI Key: XUDKYZNGMFNXBV-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione typically involves the condensation of 3,5-dichloroaniline with a suitable quinazoline precursor. The reaction conditions often include the use of a strong acid catalyst, such as methanesulfonic acid, under reflux conditions in a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of halogenated quinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the enzyme’s function . This inhibition can lead to the modulation of various biological pathways, making it a potential therapeutic agent.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O2/c18-10-5-11(19)7-12(6-10)21-8-15-20-14-4-2-1-3-13(14)17(24)22(15)9-16(21)23/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDKYZNGMFNXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=CC=CC=C3C(=O)N2CC(=O)N1C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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